molecular formula C22H39NO3.C2H4O2<br>C24H43NO5 B12677989 Bis(2-hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate CAS No. 93893-32-4

Bis(2-hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate

Cat. No.: B12677989
CAS No.: 93893-32-4
M. Wt: 425.6 g/mol
InChI Key: UOPIYTYOADSLCY-ICUOVBAUSA-N
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Description

Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is a chemical compound with the molecular formula C24H43NO5. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications. This compound is often used in research and industrial settings due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate typically involves the reaction of octadeca-9,12,15-trienoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Esterification: Octadeca-9,12,15-trienoic acid is first esterified with 2-aminoethanol.

    Quaternization: The resulting ester is then quaternized with acetic acid to form bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate.

Industrial Production Methods

In industrial settings, the production of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is scaled up using large reactors. The reaction conditions are optimized for maximum yield and purity. The process involves:

    Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

    Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the double bonds in the octadeca-9,12,15-trienoyl group.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in saturated derivatives.

Scientific Research Applications

Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Bis-(2-Hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate
  • Bis-(2-Hydroxyethyl)(octadeca-9-enoyl)ammonium acetate
  • Bis-(2-Hydroxyethyl)(octadecanoyl)ammonium acetate

Uniqueness

Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is unique due to the presence of three double bonds in the octadeca-9,12,15-trienoyl group. This structural feature imparts distinct chemical and physical properties, such as increased reactivity and specific interactions with biological membranes, making it particularly useful in specialized applications.

Properties

CAS No.

93893-32-4

Molecular Formula

C22H39NO3.C2H4O2
C24H43NO5

Molecular Weight

425.6 g/mol

IUPAC Name

acetic acid;(9E,12E,15E)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide

InChI

InChI=1S/C22H39NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h3-4,6-7,9-10,24-25H,2,5,8,11-21H2,1H3;1H3,(H,3,4)/b4-3+,7-6+,10-9+;

InChI Key

UOPIYTYOADSLCY-ICUOVBAUSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O

Origin of Product

United States

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